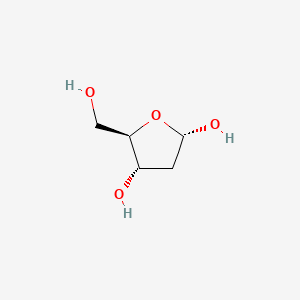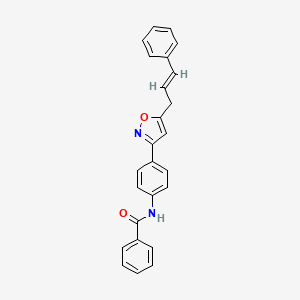![molecular formula C17H31NO2 B15209711 1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-01-1](/img/structure/B15209711.png)
1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone is an organic compound with a unique structure that includes a furan ring substituted with dibutylamino, ethyl, and methyl groups
Métodos De Preparación
The synthesis of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Final assembly: The final step involves the coupling of the substituted furan ring with ethanone under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s dibutylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the furan ring provides a stable scaffold for these interactions. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparación Con Compuestos Similares
1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone can be compared with similar compounds such as:
2-(Dibutylamino)ethanol: Similar in structure but lacks the furan ring, making it less stable and reactive.
4-Ethyl-2-methylfuran: Contains the furan ring but lacks the dibutylamino group, reducing its potential for biological interactions.
N,N-Dibutylformamide: Contains the dibutylamino group but lacks the furan ring, limiting its applications in organic synthesis.
The uniqueness of 1-(5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone lies in its combination of functional groups, providing a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
88557-01-1 |
|---|---|
Fórmula molecular |
C17H31NO2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-[2-(dibutylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C17H31NO2/c1-6-9-11-18(12-10-7-2)17-15(8-3)16(13(4)19)14(5)20-17/h15,17H,6-12H2,1-5H3 |
Clave InChI |
VDFLQYDFXWEQLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1C(C(=C(O1)C)C(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
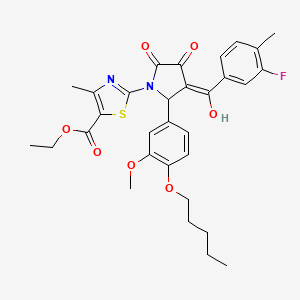
![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)
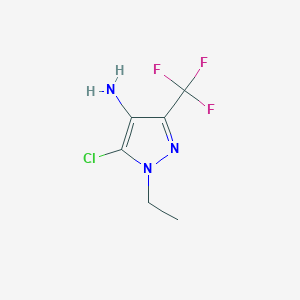
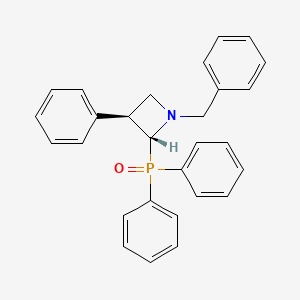
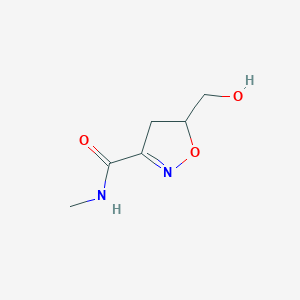
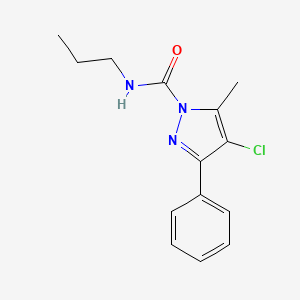
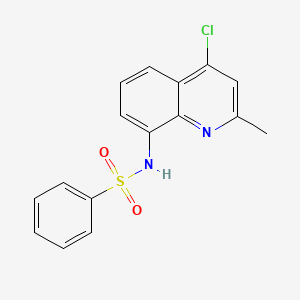
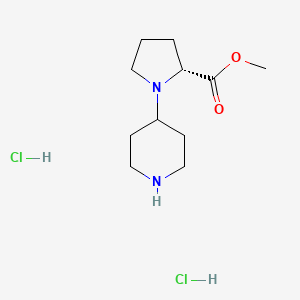
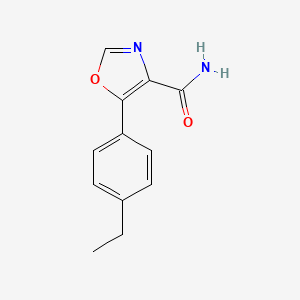
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
